6-Fluoro-2,3-dimethoxybenzenesulfonyl chloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-2,3-dimethoxybenzenesulfonyl chloride typically involves the reaction of 6-fluoro-2,3-dimethoxybenzenesulfonic acid with thionyl chloride (SOCl2) under reflux conditions . The reaction proceeds as follows:
6-Fluoro-2,3-dimethoxybenzenesulfonic acid+SOCl2→6-Fluoro-2,3-dimethoxybenzenesulfonyl chloride+SO2+HCl
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-2,3-dimethoxybenzenesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) can be used.
Major Products Formed
Substitution Reactions: The major products formed are sulfonamides, sulfonate esters, and sulfonate thioesters.
Oxidation and Reduction: The products depend on the specific conditions and reagents used.
Scientific Research Applications
6-Fluoro-2,3-dimethoxybenzenesulfonyl chloride has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is used in the modification of biomolecules and the study of enzyme mechanisms.
Medicine: It serves as a precursor in the synthesis of drugs with potential therapeutic applications.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 6-Fluoro-2,3-dimethoxybenzenesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various substituted products . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Comparison with Similar Compounds
Similar Compounds
- 6-Fluoro-2,3-dimethoxybenzenesulfonic acid
- 2,3-Dimethoxybenzenesulfonyl chloride
- 6-Fluoro-2,3-dimethoxybenzenesulfonamide
Uniqueness
6-Fluoro-2,3-dimethoxybenzenesulfonyl chloride is unique due to the presence of both fluorine and methoxy groups on the benzene ring, which imparts specific reactivity and properties. The fluorine atom enhances the electrophilicity of the sulfonyl chloride group, making it more reactive towards nucleophiles compared to similar compounds without the fluorine substituent .
Properties
IUPAC Name |
6-fluoro-2,3-dimethoxybenzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClFO4S/c1-13-6-4-3-5(10)8(7(6)14-2)15(9,11)12/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDLDVCVWWUEWPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)F)S(=O)(=O)Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClFO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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